molecular formula C18H18ClNO2S B2476893 [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine CAS No. 338777-70-1

[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine

Cat. No.: B2476893
CAS No.: 338777-70-1
M. Wt: 347.86
InChI Key: XALLWRGTNHOFQL-AGJFMPELSA-N
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Description

[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine is a complex organic compound characterized by its unique structural features. This compound contains a chlorobenzenesulfonyl group, a phenyl group, and a butadiene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine typically involves multiple steps, including the formation of the butadiene backbone and the introduction of the chlorobenzenesulfonyl and phenyl groups. Common synthetic routes may involve:

    Formation of the Butadiene Backbone: This can be achieved through the reaction of appropriate dienes with suitable halogenated compounds under controlled conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base.

    Addition of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzenesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine involves its interaction with specific molecular targets. The chlorobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

[(1Z,3E)-2-(4-chlorobenzenesulfonyl)-4-phenylbuta-1,3-dien-1-yl]dimethylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1Z,3E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-20(2)14-18(11-8-15-6-4-3-5-7-15)23(21,22)17-12-9-16(19)10-13-17/h3-14H,1-2H3/b11-8+,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLWRGTNHOFQL-AGJFMPELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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